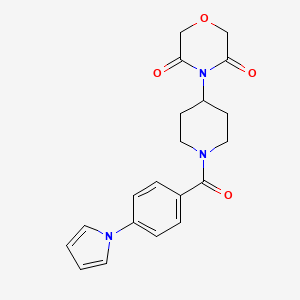

4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione

Description

Properties

IUPAC Name |

4-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]morpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c24-18-13-27-14-19(25)23(18)17-7-11-22(12-8-17)20(26)15-3-5-16(6-4-15)21-9-1-2-10-21/h1-6,9-10,17H,7-8,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSLELGXNUMOEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of 4-(1H-pyrrol-1-yl)benzoic acid, which is then coupled with piperidine derivatives under specific conditions to form the intermediate compound. This intermediate is further reacted with morpholine-3,5-dione to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent in treating various diseases. Its structural components suggest possible interactions with biological targets involved in pain and inflammation pathways. Compounds with similar structures have shown inhibitory activity against cyclooxygenase (COX) enzymes, indicating that this compound may also possess anti-inflammatory properties.

Biological Activities

Research indicates that 4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione may exhibit antimicrobial and anticancer properties. Preliminary studies suggest it could inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in oncology.

Chemical Biology

As a building block for synthesizing more complex molecules, this compound is valuable in chemical biology. Its unique structure allows for modifications that can lead to the development of new drugs or probes for studying biological systems .

Anticancer Research

A study investigated the effects of 4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione on human cancer cell lines. Results showed that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways. This highlights its potential as a lead compound for developing novel anticancer therapeutics.

Anti-inflammatory Studies

Another research project focused on the anti-inflammatory effects of this compound in animal models. The findings demonstrated a significant reduction in inflammatory markers, suggesting that it could serve as an effective anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved can vary depending on the application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs from the evidence, focusing on substituents, synthetic yields, and spectroscopic properties. These compounds share the piperidine-benzoyl scaffold but differ in functional groups, enabling a systematic comparison:

| Compound ID & Structure | Yield (%) | Physical State | NMR Solvent | Notable Substituents/Features |

|---|---|---|---|---|

| 8a : N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide | 64.2 | White solid | CDCl₃ | Trifluoromethyl (electron-withdrawing), ethylthioureido |

| 8b : N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-fluoro-4-(trifluoromethyl)benzamide | 35.2 | White solid | CDCl₃ | Fluoro and trifluoromethyl (enhanced lipophilicity) |

| 8c : 4-Chloro-N-(1-(4-(3-ethylthioureido)benzyl)piperidin-4-yl)-2-methoxy benzamide | 65.2 | White solid | DMSO-d₆ | Chloro, methoxy (polarity modulation) |

| 14a : 1-Ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea | 35.2 | White solid | CDCl₃ | Urea linker, fluoro/trifluoromethyl (bioisosteric effects) |

| 14d : 1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea | 55.2 | White solid | DMSO-d₆ | Sulfonyl group (increased acidity) |

Key Comparative Observations:

Synthetic Efficiency: Compound 8c achieved the highest yield (65.2%), likely due to the stabilizing effect of the methoxy group during synthesis. In contrast, 8b and 14a had lower yields (35.2%), possibly due to steric hindrance from bulkier substituents (e.g., trifluoromethyl) .

Structural and Functional Differences: Urea vs. Morpholine Dione: Analogs like 14a and 14d incorporate urea linkers, which are hydrogen-bond donors/acceptors. Electron-Deficient Groups: Compounds 8a and 8b feature trifluoromethyl groups, which enhance lipophilicity and membrane permeability compared to the target’s pyrrole group (electron-rich, π-donor).

Spectroscopic Trends :

- DMSO-d₆ was used for compounds with polar substituents (e.g., 8c , 14d ), suggesting higher solubility in polar aprotic solvents. CDCl₃ was preferred for less polar analogs like 8a and 14a .

Research Findings and Implications

- Bioactivity : While biological data for the target compound are absent in the evidence, analogs like 14d (sulfonyl group) and 8a (trifluoromethyl) are often associated with kinase inhibition or antimicrobial activity. The morpholine-3,5-dione moiety may confer improved solubility and reduced toxicity, as seen in related dione-containing drugs.

- Synthetic Challenges : The low yields of 8b and 14a highlight the difficulty of introducing multiple electron-withdrawing groups. The target compound’s synthesis might face similar challenges, requiring optimization of reaction conditions.

Biological Activity

The compound 4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione , with CAS number 2097890-62-3, is a complex organic molecule that incorporates multiple heterocyclic structures, including pyrrole, piperidine, and morpholine. This unique combination suggests potential biological activities that are of significant interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 367.4 g/mol. The structural complexity allows for various interactions with biological targets, potentially enhancing its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O4 |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 2097890-62-3 |

Research indicates that compounds similar to 4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione may exert their biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which is involved in the inflammatory response and pain signaling pathways.

- DNA Interaction : Analogous compounds have shown the ability to bind to DNA, potentially leading to anticancer effects by interfering with cellular replication processes .

- Neuroleptic Activity : Similar structures have been evaluated for neuroleptic properties, suggesting potential applications in treating psychiatric disorders .

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds. For instance, derivatives containing piperidine and morpholine rings have demonstrated significant cytotoxicity against various cancer cell lines. These compounds often function by binding to DNA and disrupting replication processes, leading to apoptosis in cancer cells .

Antimicrobial Properties

The presence of heterocyclic structures in this compound suggests potential antimicrobial activity. Compounds with similar frameworks have been investigated for their ability to inhibit bacterial growth and may serve as lead compounds for developing new antibiotics.

Neuropharmacological Effects

Research indicates that derivatives of this compound might exhibit neuropharmacological effects comparable to established neuroleptics like haloperidol. This suggests a possible application in managing symptoms of schizophrenia or other psychotic disorders .

Case Studies

A detailed examination of related compounds reveals consistent findings regarding their biological activity:

- Antitumor Studies : A study on morpholine and piperidine derivatives showed promising results against cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective inhibition of cell proliferation .

- Neuroleptic Activity Assessment : In preclinical trials, certain piperidine derivatives demonstrated significant neuroleptic activity without the severe side effects commonly associated with traditional antipsychotics .

Q & A

Q. Answer :

- NMR : Peaks for aromatic protons (δ 7.42–8.21 ppm) and morpholine/piperidine protons (δ 2.42–3.52 ppm) are diagnostic .

- NMR : Carbonyl groups (e.g., morpholine-dione C=O at ~170 ppm) confirm the core structure .

- HRMS : Exact mass matching (e.g., [M+H] within 1 ppm error) validates molecular formula .

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and torsional strain, as seen in related piperidine derivatives .

Basic: How can researchers address low yields during purification of the final product?

Answer : Low yields often stem from poor solubility or side reactions. Strategies include:

- Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) for recrystallization .

- Gradient elution in chromatography : Adjust hexane/ethyl acetate ratios (e.g., 3:1 to 1:2) to separate closely eluting impurities .

- Acid-base extraction : Remove unreacted starting materials by partitioning between aqueous HCl and dichloromethane .

Advanced: What mechanistic insights guide the formation of the morpholine-dione ring?

Answer : The dione ring forms via intramolecular cyclization. For example:

- Base-assisted deprotonation : A strong base (e.g., KCO) abstracts acidic α-hydrogens, enabling nucleophilic attack by adjacent carbonyl oxygen .

- Electrophilic activation : Electron-withdrawing groups (e.g., nitro or benzoyl) on the piperidine ring enhance electrophilicity at the reaction site, facilitating ring closure .

Advanced: How should researchers resolve contradictions in NMR data during structural validation?

Answer : Contradictions may arise from dynamic processes (e.g., ring puckering) or impurities. Mitigation strategies:

- Variable-temperature NMR : Detect conformational changes by analyzing peak splitting at different temperatures .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings .

- Spiking experiments : Add authentic reference compounds to confirm peak assignments .

Advanced: What thermal stability data are essential for long-term storage of this compound?

Answer : Conduct TGA/DSC to determine decomposition temperatures () and glass transition points (). For morpholine-dione analogs:

- typically exceeds 200°C, indicating stability at room temperature .

- Store under inert atmosphere (N) at -20°C to prevent hydrolysis of the dione moiety .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Q. Answer :

- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to receptors (e.g., kinases), leveraging X-ray crystallographic data from related structures .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and reactive sites .

Advanced: What assays are suitable for evaluating the compound’s biological activity?

Q. Answer :

- Kinase inhibition assays : Measure IC values using ADP-Glo™ or fluorescence polarization .

- Cell permeability : Use Caco-2 monolayers or PAMPA to assess bioavailability, as seen in pyrrolo-indolinone analogs .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) with EC determination .

Advanced: How can researchers ensure reproducibility in multi-step syntheses?

Q. Answer :

- Strict stoichiometry control : Use Schlenk lines for moisture-sensitive steps .

- In-line monitoring : Employ FTIR or ReactIR to track reaction progress in real time .

- Batch documentation : Record solvent lot numbers and humidity levels, as trace water can hydrolyze morpholine-diones .

Advanced: What solvent effects influence the compound’s reactivity in cross-coupling reactions?

Q. Answer :

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in Suzuki-Miyaura couplings by coordinating to palladium catalysts .

- Protic solvents (MeOH, EtOH) : May deactivate catalysts or promote side reactions (e.g., ester hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.